This compound can be sourced from various chemical suppliers, including Sun-shinechem and AFG Scientific, which provide it in solid powder form with a purity of around 98% . It is categorized under specialty chemicals and is often utilized in pharmaceutical research due to its potential biological activities.
The synthesis of 1-(2,4-difluorophenyl)ethanamine can be achieved through several methods, typically involving the introduction of fluorine substituents on a phenyl ring followed by amination reactions.
Common Synthesis Method:
Technical Parameters:
The molecular structure of 1-(2,4-difluorophenyl)ethanamine features a difluorinated phenyl group attached to an ethanamine backbone.
FC1=C(C=CC(=C1)F)[C@@H](C)N, indicating the specific arrangement of atoms.1-(2,4-Difluorophenyl)ethanamine participates in various chemical reactions typical for amines:
The mechanism of action for 1-(2,4-difluorophenyl)ethanamine primarily relates to its interaction with biological targets:
1-(2,4-Difluorophenyl)ethanamine exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 157.16 g/mol |
| Boiling Point | Approximately 175.4 °C |
| Density | 1.163 g/cm³ |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20 °C recommended |
These properties suggest that the compound has good solubility in organic solvents, making it suitable for various laboratory applications.
The primary applications of 1-(2,4-difluorophenyl)ethanamine are found within scientific research:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: